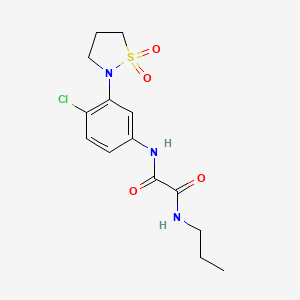

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines that are involved in the immune response. CP-690,550 is a potent and selective inhibitor of JAK3 and has been studied extensively for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis Methodologies

- The modification of the Evans auxiliary for improved organic synthesis techniques highlights the utility of oxazolidinones in facilitating nucleophilic attacks and enhancing diastereoselectivity in reactions. Oxazolidinones derived from specific modifications have shown ease of application in large-scale syntheses, showcasing their significance in the preparation of complex organic molecules with high purity without the need for chromatography (Hintermann & Seebach, 1998).

Enzymatic Resolution

- Studies on the lipase-catalyzed resolution of dioxolan-4-ones demonstrate the potential of oxazolidinone derivatives as precursors for generating optically pure compounds. These compounds serve as masked glycerol analogs, illustrating the role of oxazolidinones in the production of building blocks for pharmaceuticals with potential β-blocking activity (Hof & Kellogg, 1996).

Biological Activities

- The synthesis and evaluation of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes for antimicrobial activities underscore the importance of oxazolidinone and thiazolidinone scaffolds in medicinal chemistry. These derivatives exhibit significant antibacterial and antifungal properties, highlighting the therapeutic potential of compounds containing oxazolidinone and thiazolidinone moieties (Babu, Pitchumani, & Ramesh, 2013).

- Another study focusing on the design, synthesis, and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as inhibitors for human protein kinase CK2 demonstrates the biological relevance of these compounds in targeting specific enzymes involved in cancer and other diseases. This research identifies potent inhibitors, contributing to the development of new therapeutic agents (Chekanov et al., 2014).

Eigenschaften

IUPAC Name |

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClN3O4S/c1-2-6-16-13(19)14(20)17-10-4-5-11(15)12(9-10)18-7-3-8-23(18,21)22/h4-5,9H,2-3,6-8H2,1H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPVDRIPQZINLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-propyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Hydroxyethylamino)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2584875.png)

![7-(4-fluorophenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2584877.png)

![2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2584878.png)

![3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide](/img/structure/B2584879.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)

![N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2584887.png)

![3-(benzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2584888.png)

![N'-(4-methylbenzoyl)-1,2-dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2584891.png)